![molecular formula C21H28N2 B5528737 1-(2-methylbenzyl)-4-(3-phenylpropyl)piperazine](/img/structure/B5528737.png)
1-(2-methylbenzyl)-4-(3-phenylpropyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of benzylpiperazine derivatives, including compounds related to 1-(2-methylbenzyl)-4-(3-phenylpropyl)piperazine, involves various chemical reactions to confirm the proposed structures of metabolites and related compounds. These synthetic processes are critical for understanding the chemical nature and potential applications of these compounds (Ohtaka et al., 1989).
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives, including 1-(2-methylbenzyl)-4-(3-phenylpropyl)piperazine, has been characterized using various spectroscopic techniques. These studies provide insights into the conformation, electronic distribution, and overall molecular architecture, which are essential for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Benzylpiperazine derivatives undergo a range of chemical reactions, including demethylenation, methylation, glucuronidation, sulfation, and N-dealkylation. These reactions highlight the compound's metabolic pathways and its potential for modification and interaction with biological systems (Staack & Maurer, 2004).
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-19-8-5-6-12-21(19)18-23-16-14-22(15-17-23)13-7-11-20-9-3-2-4-10-20/h2-6,8-10,12H,7,11,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJKRQLSCRFEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)-4-(3-phenylpropyl)piperazine |
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